Product packaging for 5-Methoxyisatin(Cat. No.:CAS No. 39755-95-8)

5-Methoxyisatin

Cat. No.: B1196686
CAS No.: 39755-95-8
M. Wt: 177.16 g/mol
InChI Key: DMHGXMPXHPOXBF-UHFFFAOYSA-N
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Description

5-Methoxyisatin (CAS 39755-95-8) is a high-purity organic compound supplied for research and development purposes. This compound serves as a versatile pharmaceutical intermediate and a critical raw material in chemical synthesis, particularly in the development of novel bioactive molecules . In scientific research, this compound is a privileged scaffold for designing and synthesizing novel thiosemicarbazone derivatives . These derivatives are a promising class of therapeutics investigated for their potent anticancer activities . Studies have shown that thiosemicarbazones derived from this compound can efficiently inhibit cell proliferation, migration, and spheroid formation in skin cancer cell lines (such as A431) by activating the mitochondrial intrinsic apoptotic pathway . A key mechanism of action involves the induction of DNA damage and the activation and stabilization of the p53 protein, a critical tumor suppressor, which demonstrates its potential as a strategy for cancer therapeutics . The product has a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol . It typically appears as a brown solid and has a melting point in the range of 199°C to 203°C . It is noted to be soluble in cold water . Safety and Handling: This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. Product Note: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1196686 5-Methoxyisatin CAS No. 39755-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-indole-2,3-dione
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InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DMHGXMPXHPOXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00192838
Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39755-95-8
Record name 5-Methoxyisatin
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Record name 5-Methoxyisatin
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Record name 39755-95-8
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Record name 1H-Indole-2,3-dione, 5-methoxy- (9CI)
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Record name 5-METHOXYISATIN
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Synthetic Methodologies for 5 Methoxyisatin and Its Derivatives

Established Synthesis Pathways for 5-Methoxyisatin

Two primary established pathways for the synthesis of this compound involve starting materials like 5-methoxyaniline and chloral (B1216628) hydrate (B1144303), or (2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide.

One common method for synthesizing this compound involves the reaction of 5-methoxyaniline with chloral hydrate and hydroxylamine (B1172632) hydrochloride. This process typically occurs in water as a solvent at approximately 90 °C for 3.5 hours, yielding p-methoxyisonitrosoacetanilide with a high yield of 95%. Subsequently, the p-methoxyisonitrosoacetanilide undergoes hydrolysis and cyclization at 92 °C using concentrated sulfuric acid (75%), resulting in this compound with an 88% yield. This method is noted for its simplicity and efficiency. chemicalbook.comchembk.comchemicalbook.com

This synthetic route is a variation of the classic Sandmeyer isatin (B1672199) synthesis, which involves the condensation of an aniline (B41778) derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization. scielo.br

Another established pathway for this compound synthesis utilizes (2Z)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide as a precursor. This compound, also referred to as N-(2-hydroximino-acetyl)anisidine, is subjected to cyclization using concentrated sulfuric acid. For instance, a method describes warming concentrated sulfuric acid (176 mL) containing 5 mL of water to 70 °C, followed by the portionwise addition of 25 g (0.13 mol) of N-(2-hydroximino-acetyl)anisidine over one hour, maintaining the temperature between 70-80 °C. After complete addition, the mixture is refluxed at 80 °C for 15 minutes. The reaction mixture is then poured into ice and cold water, leading to the precipitation of this compound, which is collected by vacuum filtration, washed, and dried, yielding 21.78 g (88% yield). chemicalbook.com This method is related to the Reissert indole (B1671886) synthesis, which involves the reductive cyclization of o-nitrophenylpyruvic acids or esters to indoles. wikipedia.orgresearchgate.netbhu.ac.in

Synthesis of this compound Thiosemicarbazone Derivatives

Thiosemicarbazones are a significant class of compounds due to their diverse biological activities. The synthesis of this compound thiosemicarbazone derivatives often involves condensation reactions.

N(4)-substituted thiosemicarbazones of this compound are synthesized by condensing this compound with various N(4)-substituted thiosemicarbazides. The general procedure involves refluxing a mixture of this compound and the appropriate thiosemicarbazide (B42300) in a solvent, typically absolute ethanol (B145695), often with a few drops of glacial acetic acid or hydrochloric acid as a catalyst. researchgate.netacs.orgnih.govresearchgate.netmdpi.com

For example, thiosemicarbazides themselves can be prepared by reacting hydrazine (B178648) monohydrate with isothiocyanates in cold dry ethanol. Subsequently, these thiosemicarbazides are treated with this compound in aqueous ethanol containing a drop of hydrochloric acid at reflux for 3 hours to form the N(4)-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. researchgate.netresearchgate.net

Research has focused on different N(4) substitutions, such as pyrrolidine (B122466), piperidine, hexamethylene imine, and 1-(2-pyridyl) piperazine, leading to a series of α-heterocyclic-N(4)-substituted thiosemicarbazones. acs.orgnih.gov Additionally, N(4)-alkyl substituted thiosemicarbazones, such as (Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (MeOIstEt) and (Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe), have been synthesized and characterized. asianpubs.org

Metal complexes of this compound thiosemicarbazones are synthesized due to their enhanced biological activities compared to the free ligands. These complexes typically involve transition metals.

For instance, zinc(II) and nickel(II) complexes of this compound 3-[N-(4-chlorophenyl)thiosemicarbazone] (H2MICP) have been synthesized. ogu.edu.tritb.ac.id The thiosemicarbazone ligand often coordinates with a metal ion through the imine nitrogen and the sulfur atom, and sometimes also through the oxygen atom of the indole ring, acting as a tridentate ligand. researchgate.net

The preparation of these complexes generally involves dissolving the thiosemicarbazone ligand in a suitable solvent (e.g., methanol) and then adding a solution of the metal salt (e.g., nickel acetate (B1210297) tetrahydrate or zinc acetate tetrahydrate) in the same solvent. The mixture is then refluxed for several hours, leading to the precipitation of the metal complex. jocpr.com Copper(II) complexes of this compound thiosemicarbazones with different N-terminal substituents have also been synthesized and characterized, demonstrating that these complexes can utilize the N–N–S donor system of the ligands to form stable complexes with transition metals. dntb.gov.uanih.govfrontiersin.org

Synthesis of Schiff Bases of this compound Derivatives

Schiff bases, also known as imines, are formed by the condensation of an aldehyde or ketone with a primary amine. The synthesis of Schiff bases of this compound derivatives involves the reaction of the isatin moiety, specifically its carbonyl group, with various amines.

One approach involves the N-benzylation of this compound, followed by the formation of Schiff bases. For example, this compound can react with benzyl (B1604629) iodide to obtain N-benzylated derivatives, which are then reacted with different amines (e.g., sulphanilamide and 4-methyl sulphonyl aniline) to yield the corresponding Schiff base compounds. sysrevpharm.orguobaghdad.edu.iq

Another method involves reacting this compound with thiophene-2-carboxaldehyde using hydrazine hydrate to form bis-Schiff bases. These bis-Schiff bases can then be further condensed with secondary amines and formaldehyde (B43269) to create Mannich bases, which are a type of Schiff base derivative. jgpt.co.in Additionally, Schiff bases of 5-substituted isatins (including this compound) have been prepared by reacting them with bioactive amines or hydrazides in ethanol with a few drops of acetic acid as a catalyst. rhhz.net The reaction typically involves the condensation of the C3 carbonyl group of the isatin with the amino group of the reactant, with the elimination of water to produce the imine compound. sysrevpharm.org

Spectroscopic and Computational Characterization of 5 Methoxyisatin and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-methoxyisatin. Techniques such as FT-IR, NMR, UV-Vis, and mass spectrometry provide characteristic fingerprints of the molecule and its functional groups.

FT-IR spectroscopy is used to identify the functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectra of this compound thiosemicarbazone derivatives show characteristic bands that confirm their structure. nih.gov For instance, a sharp stretching band attributed to the C=O group of the isatin (B1672199) ring is observed in the range of 1676–1695 cm⁻¹. nih.govacs.org The indole (B1671886) N-H stretching and azomethine N-H stretching (in derivatives) appear as medium to weak intensity bands between 3167 cm⁻¹ and 3469 cm⁻¹. nih.gov A strong absorption corresponding to the C–O–C stretching of the methoxy (B1213986) group is typically found around 1224–1242 cm⁻¹. nih.gov

In thiosemicarbazone derivatives of this compound, the formation of the Schiff base is confirmed by the appearance of a ν(C=N) stretching vibration at 1546–1587 cm⁻¹. nih.govacs.org The presence of the thione form (C=S) in these derivatives is indicated by absorption bands in the regions of 1298–1319 cm⁻¹ and 843–885 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Derivatives

Functional Group Vibration Type Wavenumber (cm⁻¹) Source(s)
Indole N-H Stretching 3167–3469 nih.gov
Carbonyl (C=O) Stretching 1676–1695 nih.govacs.org
Imine (C=N) Stretching 1546–1587 nih.govacs.org
Aryl C-O-C Stretching 1224–1242 nih.gov

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For derivatives of this compound, these spectra provide definitive evidence of their structure. figshare.com

In the ¹H NMR spectra of this compound thiosemicarbazone derivatives, the proton of the methoxy group (OCH₃) typically appears as a singlet around 3.72–3.82 ppm. nih.gov The aromatic protons of the isatin ring resonate in the region of 6.60–7.61 ppm. nih.gov The signal for the indole NH proton is found further downfield, in the range of 8.22-8.77 ppm. nih.gov

The ¹³C NMR spectra also provide key structural information. The carbon of the methoxy group is assigned a peak in the range of 48.82–51.20 ppm. nih.gov The carbons of the isatin aromatic ring appear at signals between 106.04 ppm and 120.99 ppm, as well as between 155.78 and 158.21 ppm. nih.gov In thiosemicarbazone derivatives, the carbonyl carbon (C=O) resonates around 162.92–163.95 ppm, while the imine carbon (C=N) appears at 133.48–135.21 ppm. nih.gov

Table 2: Typical ¹H NMR Chemical Shifts (δ) for this compound Derivatives

Proton(s) Chemical Shift (ppm) Multiplicity Source(s)
Methoxy (OCH₃) 3.72–3.82 Singlet nih.gov
Aromatic (Isatin Ring) 6.60–7.61 Multiplet/Doublet nih.gov

Table 3: Typical ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

Carbon(s) Chemical Shift (ppm) Source(s)
Methoxy (OCH₃) 48.82–51.20 nih.gov
Aromatic (Isatin Ring) 106.04–120.99 nih.gov
Carbonyl (C=O) 162.92–163.95 nih.gov
Imine (C=N) 133.48–135.21 nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound recorded in chloroform (B151607) exhibits two main absorption peaks. nih.govacs.org The peak at approximately 255 nm is attributed to the π–π* electronic transition within the aromatic ring system. nih.govacs.org A second peak around 300 nm corresponds to the n–π* transition of the non-bonding electrons on the carbonyl oxygen atoms. nih.govacs.org In derivatives such as thiosemicarbazones, these peaks may shift, and new bands can appear due to the introduction of additional chromophores like the azomethine (C=N) and thioamide (C=S) groups. nih.gov For example, some N(4) substituted thiosemicarbazone derivatives show absorption maxima in chloroform at approximately 284 nm and 355 nm. scribd.com

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For derivatives of this compound, electrospray ionization (ESI) mass spectrometry typically reveals a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺. nih.govscribd.com An adduct with sodium, [M+Na]⁺, is also commonly observed. nih.govscribd.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. scribd.com The PubChem database lists the exact mass of this compound as 177.042593085 Da. nih.gov

Table 4: Selected Crystallographic Data for this compound Derivatives

Parameter MeOIstHex MeOIstPipe Source(s)
CCDC Number 2190795 2190796 nih.govacs.org
Empirical Formula C₁₆H₂₂N₄O₃S C₁₅H₂₀N₄O₃S nih.gov
Crystal System Monoclinic Monoclinic nih.govacs.org
Space Group P2₁/c P2₁/c acs.org
a (Å) 10.23 11.95 nih.gov
b (Å) 19.34 10.99 nih.gov
c (Å) 17.89 12.87 nih.gov

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the molecular and electronic structure of this compound and its derivatives. uokerbala.edu.iqogu.edu.tr These computational models are used to optimize molecular geometries, predict spectroscopic properties, and analyze electronic parameters like molecular orbitals. ogu.edu.trjocpr.com

Studies using the B3LYP functional with the 6-311G++(2d,2p) basis set have been performed on this compound to analyze its properties. uokerbala.edu.iq These calculations show that substitution with a methoxy group at the 5-position decreases the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap compared to unsubstituted isatin. uokerbala.edu.iq The HOMO-LUMO gap for neutral this compound was calculated to be 3.38 eV, compared to 3.92 eV for isatin, suggesting that the methoxy group enhances the molecule's reactivity. uokerbala.edu.iq

Furthermore, Natural Bond Orbital (NBO) analysis has been used to investigate intramolecular charge transfer and hyperconjugative interactions. uokerbala.edu.iqogu.edu.tr For derivatives, theoretical calculations of IR and NMR spectra are often performed and compared with experimental results to confirm structural assignments. ogu.edu.tr The good correlation often observed between calculated and experimental data validates the computational models and allows for a more detailed interpretation of the spectroscopic findings. ogu.edu.tromu.edu.tr

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. q-chem.com It provides a localized, Lewis-structure-like picture of bonding, lone pairs, and intermolecular interactions. q-chem.comfaccts.de For this compound and its derivatives, NBO analysis has been employed to investigate intramolecular charge transfer, electron density, pre-hybridization, and hyper-conjugative interactions that contribute to molecular stability. uokerbala.edu.iq

Table 1: Second Order Perturbation Theory Analysis of Fock Matrix for a this compound Derivative Complex, [Ni(HMICP)₂]
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) S19π(C17-N18)60.020.260.122
LP (1) S45π(C43-N44)59.570.260.122
π(C1-C6)π(C2-C3)20.370.280.074
π(C2-C3)π(C4-C5)17.410.300.070

Data sourced from a study on [Ni(HMICP)₂], a derivative of this compound. researchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. physchemres.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. physchemres.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical stability, reactivity, and electronic properties. physchemres.org A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

Theoretical studies on this compound (5-OCH₃-Is) show that the introduction of the methoxy group at the 5-position alters the electronic properties compared to the parent isatin (Is) molecule. uokerbala.edu.iq Specifically, the HOMO-LUMO energy gap is reduced. uokerbala.edu.iq In its neutral form, this compound has a calculated energy gap of 3.38 eV, which is lower than the 3.92 eV gap of isatin. uokerbala.edu.iq A similar trend is observed in the protonated forms (2.11 eV for this compound vs. 2.88 eV for isatin). uokerbala.edu.iq This reduction in the energy gap suggests that the 5-methoxy substituent makes the molecule less stable and more reactive compared to unsubstituted isatin. uokerbala.edu.iquokerbala.edu.iq However, in the anion form, the HOMO-LUMO energy gap of this compound increases, indicating greater stability in this state. uokerbala.edu.iq

Table 2: Calculated HOMO-LUMO Energy Gaps (eV) for Isatin and this compound
CompoundFormE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Isatin (Is)Neutral-6.72-2.803.92
This compound (5-OCH₃-Is)Neutral-6.07-2.693.38
Isatin (Is)Protonated-8.98-6.102.88
This compound (5-OCH₃-Is)Protonated-8.11-6.002.11

Data derived from theoretical calculations using the B3LYP/6-311++G(2d,2p) basis set. uokerbala.edu.iq

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for understanding potential mechanisms of action. Several studies have utilized molecular docking to investigate the interaction of this compound derivatives with various biological targets.

Derivatives of this compound have been designed and evaluated as potential inhibitors of key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov For example, docking studies showed that the derivative MeOIstDmMor interacts strongly with the active site of VEGFR2 through hydrogen bonding. researchgate.net Another study identified a this compound derivative (compound 13a) that exhibited potent VEGFR2 inhibitory activity. nih.gov Similarly, a different derivative (compound 13c) showed potential against EGFR. nih.gov

Other research has focused on the Murine Double Minute 2 (MDM2) protein, which is a negative regulator of the p53 tumor suppressor. The docking of this compound thiosemicarbazone derivatives to MDM2 was performed to explore their binding interactions. acs.orgnih.gov These computational studies help to rationalize the biological activity observed in laboratory experiments, such as the promising anticancer effects of the compound MeOIstPyrd against skin cancer cells. acs.org

Table 3: Summary of Molecular Docking Studies with this compound Derivatives
Derivative Class/NameProtein TargetKey FindingsSource(s)
This compound-β-thiosemicarbazones (e.g., MeOIstDmMor)VEGFR2Identified strong hydrogen bonding interactions in the active site. researchgate.net
5,5-diphenylhydantoin-isatin hybrids (e.g., 13a, 13c)VEGFR2, EGFRCompound 13a showed potent VEGFR2 inhibition; Compound 13c showed potential against EGFR. nih.gov
N(4)-substituted thiosemicarbazones (e.g., MeOIstPyrd)MDM2Investigated binding affinity and interaction modes to understand antiproliferative activity. acs.orgnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms and molecules. It is widely applied in the study of this compound and its derivatives to predict a range of properties. ogu.edu.tr DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(2d,2p)), are employed to determine optimized molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. ogu.edu.trjocpr.com

These theoretical calculations play a crucial role in understanding the relationship between the structure and the observed properties of these compounds. researchgate.net For instance, DFT has been used to examine how different substituents on the this compound scaffold affect its electronic properties and, consequently, its antioxidant activity. researchgate.netresearchgate.net These studies have confirmed that the presence of the methoxy group contributes to higher antioxidant effects. researchgate.net

Furthermore, DFT is used to analyze the stability of different molecular forms. A study on this compound 3-[N-(4-chlorophenyl)thiosemicarbazone] used DFT to compare the stability of its possible tautomeric forms, concluding that one specific form was the most stable across all calculation methods used. ogu.edu.tr The correlation between experimental data and theoretically calculated values for spectra and other parameters validates the computational models, providing deep insights into the molecular and electronic characteristics of this compound derivatives. itb.ac.idogu.edu.tr

Biological Activities and Pharmacological Potential of 5 Methoxyisatin and Its Derivatives

Anticancer and Antiproliferative Activities

Isatin (B1672199) derivatives, including those incorporating the 5-methoxyisatin scaffold, have demonstrated encouraging antiproliferative capabilities against various cancer cells. nih.gov They are considered crucial pharmacophore units in clinically approved anticancer drugs such as Sunitinib and Toceranib phosphate. nih.gov A series of novel thiosemicarbazone derivatives containing the this compound core have been designed and synthesized, with modifications at the N(4) position, and subsequently evaluated for their anticancer potential. nih.gov Among these, this compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) has emerged as a promising compound, exhibiting potent antiproliferative activity against several cancer cell lines. nih.govnih.govuni.lu

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., A431, MCF-7, A549, HepG2, HCT116, HeLa)

MeOIstPyrd has shown significant in vitro cytotoxicity against a range of human cancer cell lines. Specifically, it demonstrated potent antiproliferative activity against the skin cancer cell line A431, with an IC50 value of 0.9 μM. nih.govnih.govuni.lu This compound also exhibited low toxicity against normal human fibroblast (HLF-1) and human embryonic kidney 293 (HEK293) cell lines. nih.govnih.govuni.lu

Other this compound thiosemicarbazone derivatives have also been investigated for their antiproliferative potential. For instance, N(4)-ring incorporated-5-methoxyisatin thiosemicarbazones were tested against prostate cancer (PC3, DU145), lung cancer (A549), skin cancer (A431), and cervical cancer (HeLa) cell lines, showing good antiproliferative activity across the board. apolloscientific.co.uk One compound, HHyPyPyrd, displayed remarkable antiproliferative activity against the PC3 cell line with an IC50 of 0.69 μM. apolloscientific.co.uk

N(4)-alkyl substituted this compound thiosemicarbazones, specifically (Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (MeOIstEt) and (Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe), were evaluated for their anticancer activity against breast cancer (MCF-7), skin cancer (A431), and lung cancer (A549) cell lines. researchgate.net These compounds exhibited moderate anticancer activity in micromolar concentrations (IC50 values ranging from 6.59 to 36.49 μM). researchgate.net MeOIstEt was found to be more effective than MeOIstMe against A549 and MCF-7 cell lines, while MeOIstMe showed greater potency against A431 cells. researchgate.net

The following table summarizes some of the cytotoxicity data for this compound derivatives against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
MeOIstPyrdA4310.9 nih.govnih.govuni.lu
HHyPyPyrdPC30.69 apolloscientific.co.uk
MeOIstEtA5496.59-36.49 researchgate.net
MeOIstEtMCF-76.59-36.49 researchgate.net
MeOIstMeA4316.59-36.49 researchgate.net

Mechanisms of Action in Cancer Cells

Mechanistic studies of this compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) have revealed several pathways through which it exerts its anticancer effects. nih.govnih.govuni.lu

MeOIstPyrd efficiently inhibits cell proliferation by activating the mitochondrial intrinsic apoptotic pathway. nih.govnih.govuni.lu This mechanism involves an increase in the expression of the proapoptotic protein Bax and a downregulation of the antiapoptotic protein Bcl-2. nih.gov This imbalance leads to the release of cytochrome C from the mitochondria into the cytosol. nih.gov Subsequently, cytochrome C triggers the activation of caspase-3, which in turn activates the proteolytic cleavage of PARP, ultimately leading to cell death. nih.gov

MeOIstPyrd has been shown to induce DNA damage in cancer cells. nih.govnih.govuni.lu This DNA damage contributes to growth arrest, specifically at the G2/M phase in the A431 cell line, and promotes DNA fragmentation, which is a characteristic feature of apoptosis. nih.gov

A significant mechanism of action for MeOIstPyrd is its ability to activate and restore p53, irrespective of the p53 status in cancer cells. nih.govnih.govuni.lu It achieves this by increasing the half-life of p53 and stabilizing it through phosphorylation at Ser15. nih.govnih.govuni.lu Furthermore, MeOIstPyrd has been found to bind to MDM2 in the p53 sub-pocket, thereby blocking the p53-MDM2 interaction. uni.lu This inhibition of MDM2, an oncoprotein that typically downregulates p53, allows for the restoration of p53 and its downstream target p21 expression, which is a crucial strategy for cancer therapeutics. nih.govuni.lu

Beyond inducing apoptosis, MeOIstPyrd efficiently inhibits key hallmarks of cancer progression, including cell proliferation, migration, and spheroid formation. nih.govnih.govuni.lu In A431 cells, MeOIstPyrd significantly inhibited cell migration in a concentration-dependent manner, as demonstrated by wound healing assays. It also reduced the ability of cells to form spheroids, which are three-dimensional cellular aggregates mimicking tumor growth in vivo.

Inhibition of Kinases (e.g., EGFR, VEGFR-2)

Isatin derivatives, including those incorporating the this compound scaffold, have demonstrated significant inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

VEGFR-2 Inhibition: Several isatin derivatives have been identified as potent VEGFR-2 inhibitors. For instance, sulfonamide-tethered isatin derivatives, specifically compound 12b, exhibited strong VEGFR-2 inhibitory activity with an IC50 value of 23.10 nM. Another derivative, compound 11c, showed comparable potency to the standard kinase inhibitor sorafenib, with an IC50 of 30.10 nM compared to sorafenib's 29.70 nM researchgate.net. New quinoline (B57606) and isatin derivatives, such as compound 7, have also been shown to strongly inhibit VEGFR-2 kinase activity researchgate.net. Furthermore, the this compound thiosemicarbazone derivative, MeOIstDmMor, has been observed to interact strongly with VEGFR2, suggesting its potential as an anti-angiogenic agent acs.org. Compound 13a, a 5,5-diphenylhydantoin bearing an isatin derivative, also demonstrated potent VEGFR2 inhibitory activity with an IC50 of 0.09 mM mdpi.com.

EGFR Inhibition: Isatin derivatives have also shown promise as EGFR inhibitors. Certain 5-(morpholino sulfonyl) isatin derivatives, such as compound 11c, displayed notable EGFR inhibitory activity with an IC50 of 23 nM mdpi.com. In another study, isatin-based fused heterocycles, compounds Q3 and T4, were identified as potent EGFR inhibitors, exhibiting IC50 values of 0.22 ± 0.10 μM and 0.19 ± 0.07 μM, respectively. These values were comparable to the standard drug erlotinib, which had an IC50 of 0.08 ± 0.02 μM scribd.com. A hydrazone-isatin derivative, compound VIIIb, was also found to inhibit EGFR, with further characterizations indicating its potential as a proapoptotic compound researchgate.net. Additionally, an isatin sulfonamide derivative, compound "3a", significantly decreased EGFR levels and showed favorable binding to the EGFR active site.

Table 1: Kinase Inhibition by this compound Derivatives

Compound TypeTarget KinaseIC50 (Concentration)Reference
Sulfonamide-tethered isatin derivative (12b)VEGFR-223.10 nM researchgate.net
Sulfonamide-tethered isatin derivative (11c)VEGFR-230.10 nM researchgate.net
5,5-diphenylhydantoin bearing isatin derivative (13a)VEGFR-20.09 mM mdpi.com
5-(morpholino sulfonyl) isatin derivative (11c)EGFR23 nM mdpi.com
Isatin-based fused heterocycle (Q3)EGFR0.22 ± 0.10 μM scribd.com
Isatin-based fused heterocycle (T4)EGFR0.19 ± 0.07 μM scribd.com
Cell Cycle Arrest (e.g., G0/G1 phase)

Isatin and its derivatives have demonstrated the ability to induce cell cycle arrest, a critical mechanism in inhibiting uncontrolled cell proliferation characteristic of cancer.

G0/G1 Phase Arrest: The this compound thiosemicarbazone derivative, MeOIstDmMor, has been shown to induce G0/G1 cell cycle arrest in A431 cells acs.org. Other isatin derivatives have also been reported to cause cell arrest at the G0/G1 phase.

G2/M Phase Arrest: Several this compound derivatives have been found to induce cell cycle arrest at the G2/M phase. For instance, (E)-methyl 3-(1-(4-methoxybenzyl)-2,3-dioxoindolin-5-yl) acrylate (B77674) (HKL 2H or HKL 2-3-15), a 5-(2-carboxyethenyl) isatin derivative, notably induced G2/M cell cycle arrest in human chronic myelogenous leukemia K562 cells and human gastric cancer MGC-803 cells. Similarly, N-allyl-isatin suppressed cell viability and induced G2/M phase arrest in hepatocellular carcinoma HepG2 cells. Compounds 11e and 11c, which are 5-(morpholino sulfonyl) isatin derivatives, also led to cell accumulation at the G2/M phase mdpi.com. An isatin sulfonamide derivative, compound "3a", was found to cause cell cycle arrest at the G2/M and pre-G0 phases.

S Phase Arrest: Beyond G0/G1 and G2/M, certain isatin derivatives can also induce S phase arrest. For example, a compound identified as HHyPyPyrd, an isatin derivative, demonstrated cell cycle arrest at the S phase in PC3 cells acs.org.

Table 2: Cell Cycle Arrest Induced by this compound and its Derivatives

CompoundCell LineCell Cycle Phase ArrestReference
MeOIstDmMor (this compound thiosemicarbazone derivative)A431G0/G1 acs.org
HKL 2H / HKL 2-3-15 (5-(2-carboxyethenyl) isatin derivative)K562, MGC-803G2/M
N-allyl-isatinHepG2G2/M
5-(morpholino sulfonyl) isatin derivatives (11e, 11c)Various cancer cell linesG2/M mdpi.com
Isatin sulfonamide derivative ("3a")HepG2G2/M, pre-G0
HHyPyPyrd (isatin derivative)PC3S acs.org

Antioxidant Activities

This compound and its derivatives have been recognized for their antioxidant properties, which are crucial in neutralizing harmful free radicals and mitigating oxidative stress.

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method is a widely used assay to evaluate the antioxidant capacity of compounds. New N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives have been synthesized and assessed for their antioxidant activity using this method. The IC50 values for these derivatives ranged from 12.455 to 73.471 μM, indicating their ability to scavenge DPPH radicals, although they showed lower activity compared to the standard antioxidant Trolox (IC50: 8.757 μM) researchgate.net. Specifically, isatin-thiosemicarbazones, which are synthesized by reacting this compound with thiosemicarbazides, demonstrated DPPH radical scavenging activity. Compound 1 (N4-2-methoxyphenyl-5-methoxyisatin-β-thiosemicarbazone) showed an IC50 of 66.178 ± 0.11 μM, while Compound 2 had an IC50 of 79.927 ± 0.13 μM.

Table 3: DPPH Radical Scavenging Activity of this compound Thiosemicarbazone Derivatives

CompoundIC50 (μM)Reference
N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives (range)12.455 - 73.471
N4-2-methoxyphenyl-5-methoxyisatin-β-thiosemicarbazone (Compound 1)66.178 ± 0.11
Compound 2 (Isatin-thiosemicarbazone)79.927 ± 0.13
Trolox (Standard)8.757

Thiosemicarbazones (TSCs), a class of compounds that includes this compound thiosemicarbazone derivatives, are known for their metal-chelating ability researchgate.net. This property is significant in their biological activities, particularly in anticancer mechanisms, where they can disturb iron homeostasis researchgate.net. While the metal-chelating nature of these derivatives is a recognized aspect of their mechanism of action, specific quantitative data on the iron chelating capacity (e.g., IC50 values) for this compound or its direct derivatives was not explicitly provided in the search results.

Antimicrobial Activities

This compound and its derivatives exhibit notable antimicrobial properties against a range of pathogenic microorganisms.

This compound thiosemicarbazone derivatives have demonstrated significant and selective antibacterial activity. These compounds were effective against various bacterial strains, including Escherichia coli, Salmonella enteritidis ATCC 13076, Staphylococcus aureus ATCC 43300, and Staphylococcus lutea ATCC 9341.

Beyond antibacterial effects, Mannich bases derived from this compound have shown potent antifungal activity. Specifically, Mannich bases 4c and 5c, which are 5-methoxy isatin derivatives, were found to be particularly effective against Candida albicans.

The broader class of isatin derivatives has also been reported to possess broad-spectrum antimicrobial, antibacterial, and antifungal properties. For instance, certain isatin-β-thiosemicarbazones exhibited low minimum inhibitory concentrations (MICs) of 0.78 mg/L against methicillin-resistant Staphylococcus aureus (MRSA) and 0.39 mg/L against vancomycin-resistant Enterococcus. A Schiff base of 5-substituted isatin was also found to be active against Pseudomonas aeruginosa with an MIC of 6.25 μg/mL. Furthermore, this compound-proline adducts have been suggested to exert antibacterial action against Gram-negative bacilli by facilitating their entry into bacterial cells via porins.

Enzyme Inhibition Activities

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in DNA replication, transcription, and repair, making it a significant target for anticancer agents. researchgate.net Thiosemicarbazones (TSCs), a class of compounds that includes derivatives of this compound, have been widely studied for their diverse biological activities, including their antitumor function. wikipedia.orgub.edu The mechanism of action for TSCs is closely linked to their ability to inhibit topoisomerase II. wikipedia.orgub.edu

Studies have investigated the topoisomerase-IIα inhibition and antiproliferative activity of α-heterocyclic thiosemicarbazones and their copper(II) complexes. researchgate.net For instance, this compound N(4)-pyrrolidinyl thiosemicarbazone (MeOIstPyrd), a derivative synthesized from this compound, has been shown to inhibit topoisomerase II. wikipedia.orgub.edu Copper(II) complexes of these thiosemicarbazones have demonstrated catalytic inhibition of topoisomerase-IIα at concentrations significantly lower than their corresponding thiosemicarbazone ligands alone. researchgate.net This suggests that metalation can enhance the inhibitory effect on topoisomerase IIα. researchgate.net

Other Investigated Biological Activities

Beyond topoisomerase II inhibition, this compound and its derivatives have been explored for a variety of other biological activities, showcasing their broad pharmacological potential.

Anti-inflammatory Properties

This compound and its derivatives have demonstrated notable anti-inflammatory properties. chemimpex.combiocrick.com Research has focused on synthesizing new isatin-ibuprofen derivatives, and some of these compounds have exhibited superior anti-inflammatory activity compared to ibuprofen (B1674241), a standard non-steroidal anti-inflammatory drug (NSAID). ijbpas.commdpi.com For example, specific ibuprofen-isatin derivatives, such as compounds 5 and 6, significantly reduced paw edema thickness in comparison to ibuprofen in in vivo studies. ijbpas.commdpi.com This indicates their potential as more potent anti-inflammatory agents. ijbpas.commdpi.com

Compound Anti-inflammatory Activity (Paw Edema Reduction vs. Ibuprofen) Reference
Compound 5 Better activity ijbpas.commdpi.com
Compound 6 Better activity ijbpas.commdpi.com

Research in Neuroscience (Effects on Neurotransmitter Systems)

Derivatives of this compound are being investigated for their effects on various neurotransmitter systems, offering insights into potential treatments for neurological and mental health disorders. chemimpex.com

Cholinesterase Inhibition: Several this compound derivatives, particularly hydrazones and thiosemicarbazones, have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijbpas.commdpi.comajol.infonih.gov Cholinesterases are enzymes responsible for the breakdown of acetylcholine, a crucial neurotransmitter involved in cognitive functions. ijbpas.commdpi.comajol.info For instance, this compound 3-(4-isopropylphenyl)hydrazone has been identified as a multitarget inhibitor of Aβ aggregation and cholinesterases, demonstrating inhibitory concentrations (IC50s) in the low micromolar range. ijbpas.comnih.gov Some isatin thiosemicarbazones have also shown moderate acetylcholinesterase inhibition with IC50 values around 100 μM. mdpi.com

Monoamine Oxidase (MAO) Inhibition: Isatin, the parent compound of this compound, is known to increase dopamine (B1211576) levels in the brain by inhibiting monoamine oxidase (MAO) enzymes. acs.org MAO-A selectively deaminates serotonin (B10506) (5-HT) and norepinephrine, while MAO-B selectively deaminates benzylamine (B48309) and phenylethylamine. acs.org As a 5-substituted isatin, this compound derivatives are also recognized as potential MAO inhibitors, contributing to their neuropharmacological interest. acs.orgmdpi.com

Melatonin (B1676174) and GABA Receptors: Indole-containing compounds, which include this compound due to its 5-methoxyindole (B15748) moiety, have shown affinity for various receptors, including melatonin receptors and acting as GABA agonists. researchgate.netresearchgate.netresearchgate.net This broad receptor interaction highlights the potential for this compound derivatives to modulate different neurotransmitter pathways. researchgate.netresearchgate.net

Antiviral Properties (e.g., Anticoronaviral agent)

This compound itself has been identified as having a role as an anticoronaviral agent. researchgate.net More broadly, isatin and its derivatives have demonstrated a wide spectrum of antiviral activities. biocrick.comajol.infogoogle.comresearchgate.netmdpi.com This includes activity against various viruses, with particular interest in their potential as broad-spectrum antiviral agents. google.com For example, isatin thiosemicarbazone derivatives have been investigated for their antiviral potential. google.com Early research on thiosemicarbazone derivatives, such as 1-methylisatin-3-thiosemicarbazone (methisazone), showed activity against smallpox, underscoring the historical and ongoing interest in this class of compounds for antiviral applications. ub.edugoogle.com

Metal-Chelating Ability and its Biological Implications

The metal-chelating ability of this compound derivatives, particularly thiosemicarbazones, is a significant aspect of their biological activity. wikipedia.orgub.eduajol.info Thiosemicarbazones possess donor atoms (sulfur and nitrogen) that facilitate coordination with metal ions. wikipedia.orgub.eduresearchgate.net This metal chelation is closely related to their mechanisms of action, including their antitumor and antioxidant properties. wikipedia.orgub.eduajol.info

Studies have shown that this compound thiosemicarbazone derivatives, when combined with metals, exhibit DNA protection capabilities. beckleypsytech.comglobalscientificjournal.com These compounds can inhibit DNA damage, as evidenced by studies using plasmid DNA. beckleypsytech.comglobalscientificjournal.com Furthermore, the formation of complexes with transition metals can enhance the antimicrobial activity of isatin-3-thiosemicarbazone derivatives. beckleypsytech.com For instance, isatin thiosemicarbazone complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), Hg(II), and Pd(II) have shown enhanced antimicrobial activity compared to the ligands alone. beckleypsytech.com This metal-chelating property also contributes to their antioxidant effects, as Schiff base-based isatin-thiosemicarbazone derivatives can counteract radical reactions. ajol.infonih.gov

Compound Type Property Biological Implication Reference
Thiosemicarbazones (this compound derivatives) Metal-chelating ability Topoisomerase II inhibition, antitumor activity researchgate.netwikipedia.orgub.eduresearchgate.net
5-Methoxy-Isatin Thiosemicarbazone derivatives with metals DNA protection Prevention of DNA damage beckleypsytech.comglobalscientificjournal.com
Isatin Thiosemicarbazone complexes with metals (e.g., Co(II), Ni(II), Cu(II)) Enhanced antimicrobial activity Potential antibacterial and antifungal agents beckleypsytech.com
Schiff base-based Isatin-Thiosemicarbazone derivatives Antioxidant activity (via metal chelation) Counteracting radical reactions ajol.infonih.gov

Structure Activity Relationship Sar Studies of 5 Methoxyisatin Derivatives

Impact of N(4) Substitutions on Biological Activity

A significant area of SAR exploration for 5-methoxyisatin derivatives involves the modification of the N(4) position, particularly in thiosemicarbazone analogues. These substitutions have been shown to profoundly influence the biological activity, especially the anticancer properties of these compounds.

Research has demonstrated that the nature of the substituent at the N(4) position can dictate the antiproliferative efficacy of this compound thiosemicarbazones. For instance, a series of novel thiosemicarbazone derivatives of this compound were synthesized with various modifications at the N(4) position. nih.gov Biological evaluation of these compounds against skin cancer cell lines revealed that the presence of a pyrrolidine (B122466) moiety at the N(4) position resulted in greater antiproliferative properties compared to derivatives containing pyridyl piperazine, piperidine, and hexamethylene-imine. nih.gov

Similarly, studies on N(4)-alkyl substituted this compound thiosemicarbazones have provided further insights into the role of these substitutions. The anticancer activity of (Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (MeOIstEt) and (Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe) was evaluated against various cancer cell lines. researchgate.net The results indicated that the ethyl-substituted derivative (MeOIstEt) was more effective against lung (A549) and breast (MCF-7) cancer cell lines, while the methyl-substituted counterpart (MeOIstMe) showed greater potency against skin cancer (A431) cell lines. researchgate.net This highlights that even subtle changes in the alkyl substituent at the N(4) position can modulate the anticancer spectrum and potency of these derivatives.

The following table summarizes the impact of different N(4) substitutions on the anticancer activity of this compound thiosemicarbazone derivatives against the A431 skin cancer cell line.

N(4) SubstituentCompound NameAnticancer Activity (A431 cell line)
PyrrolidineThis compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd)High
Pyridyl piperazineThis compound N(4)-Pyridyl piperazinyl ThiosemicarbazoneModerate
PiperidineThis compound N(4)-Piperidinyl ThiosemicarbazoneModerate
Hexamethylene-imineThis compound N(4)-Hexamethylene-iminyl ThiosemicarbazoneModerate
Methyl(Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe)More potent than MeOIstEt
Ethyl(Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (MeOIstEt)Less potent than MeOIstMe

Influence of Methoxy (B1213986) Group on Reactivity and Solubility

The presence of the methoxy group has been observed to affect the reaction kinetics of this compound. For example, in the indophenine reaction, this compound exhibited a relatively lower reaction speed. nih.gov This was attributed to the strong electron-donating property of the methoxy group, which makes the protonation of the isatin (B1672199) molecule more difficult, a key step in this particular reaction. nih.gov This suggests that the electronic effects of the methoxy group can directly impact the reactivity of the carbonyl groups in the isatin core, a feature that is critical for many of its biological interactions. nih.gov

Correlations between Electronic Properties and Biological Effects

The electronic properties of this compound and its derivatives are intrinsically linked to their biological activities. The distribution of electron density, as influenced by substituents on the isatin ring, can affect how these molecules interact with biological targets.

Computational studies have provided insights into the electronic structure of this compound. The presence of the electron-donating methoxy group at the 5-position has been shown to decrease the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap compared to unsubstituted isatin. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. This alteration in electronic properties can have a direct bearing on the biological effects of the molecule, as it can influence its ability to participate in charge-transfer interactions with biological macromolecules.

Pharmacophoric Patterns for Enhanced Therapeutic Potential

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric patterns in this compound derivatives is crucial for designing new compounds with enhanced therapeutic potential.

The isatin scaffold itself is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. nih.govnih.govrjppd.org The key features of the isatin pharmacophore generally include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O groups), and an aromatic ring system that can engage in hydrophobic and π-π stacking interactions. nih.gov

For this compound derivatives, particularly those with anticancer activity, several key pharmacophoric features have been identified. The 5-methoxy group itself is an important feature, contributing to the electronic properties and potentially acting as a hydrogen bond acceptor. In the case of thiosemicarbazone derivatives, the thiosemicarbazone moiety introduces additional hydrogen bond donors and acceptors, as well as a lipophilic region, which are critical for their biological activity. acs.org

Applications Beyond Medicinal Chemistry

Organic Synthesis Building Block for Complex Molecules

5-Methoxyisatin (PubChem CID: 38333) is recognized as a significant building block in organic synthesis, crucial for the construction of complex molecular architectures. Its inherent reactivity, enhanced by the electron-donating methoxy (B1213986) group, makes it particularly suitable for electrophilic aromatic substitution reactions chemimpex.com. This characteristic positions it as a valuable intermediate in the synthesis of a wide array of chemical compounds, including various heterocyclic structures chemimpex.com. As a raw material, this compound is integral to chemical synthesis processes, contributing to the development of new materials and chemicals chemimpex.comfishersci.iechemicalbook.com. Organic building blocks, like this compound, are fundamental components in the modular assembly of molecular structures, playing a critical role in advancing organic and material chemistry sigmaaldrich.comsigmaaldrich.com.

Fluorescent Probe and Bioimaging Applications

The ability of this compound to function as a fluorescent probe has opened up promising avenues in bioimaging and sensor technology chemimpex.com. Fluorescent probes derived from small organic molecules are considered indispensable tools in modern biology, offering dynamic insights into the localization and quantification of molecules within biological systems without the need for genetic modification nih.gov. These probes find extensive applications in various imaging modalities, including in vivo imaging, tumor detection, monitoring of drug delivery, and super-resolution imaging researchgate.net. Organic fluorescent probes, characterized by their excellent physicochemical properties such as good photostability, high spatial and temporal resolution, and superior biocompatibility, are increasingly a focus in the bioanalytical field mdpi.com. Furthermore, this compound has been utilized in the synthesis of ligands for iridium(III) and rhenium(I) complexes, which are being developed for their photonic applications, specifically including bioimaging cardiff.ac.uk.

Material Science Applications

In the realm of material science, this compound serves as a key building block for the creation of complex molecules that are essential for the development of novel materials chemimpex.com. Its unique characteristics make it a compound of considerable interest for researchers and industry professionals who are dedicated to finding innovative solutions in material science chemimpex.com. The role of organic building blocks, such as this compound, is fundamental in the broader field of material chemistry, underpinning the synthesis and design of materials with specific functionalities sigmaaldrich.comsigmaaldrich.com.

Colorant Industry Applications (Dyes and Pigments)

This compound is also being explored for its potential applications within the colorant industry, particularly in the formulation of dyes and pigments. Its use can contribute to providing vibrant colors for various materials, including textiles and art supplies chemimpex.com. Research indicates that isatin (B1672199) derivatives, which include this compound, have applications in the dye industry, potentially offering more environmentally friendly alternatives compared to traditional synthetic dyes chemimpex.comresearchgate.net.

Future Directions and Research Perspectives

Development of Novel 5-Methoxyisatin Analogues with Improved Potency and Selectivity

A significant thrust in this compound research involves the design and synthesis of novel analogues aimed at enhancing their therapeutic efficacy and specificity. The isatin (B1672199) nucleus, with its reactive positions, particularly at C-3 and N-1, offers ample opportunities for structural modifications to optimize biological activity nih.govuni.lu.

Considerable attention has been given to this compound thiosemicarbazone derivatives, which have demonstrated promising anticancer and antimicrobial activities. For instance, N(4)-alkyl substituted this compound thiosemicarbazones, such as (Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (MeOIstEt) and (Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe), have been synthesized and evaluated for their anticancer potential guidetopharmacology.orgajol.info. These compounds exhibited moderate anticancer activity in micromolar concentrations against various cancer cell lines, including breast cancer (MCF-7), skin cancer (A431), and lung cancer (A549) guidetopharmacology.orgajol.info. Specifically, MeOIstEt showed greater effectiveness against A549 and MCF-7 cell lines, while MeOIstMe was more potent against A431 cells guidetopharmacology.orgajol.info.

Another notable derivative, this compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd), has emerged as a highly promising compound against the A431 skin cancer cell line, demonstrating an IC₅₀ value of 0.9 μM unige.chscience.gov. This compound also exhibited low toxicity towards non-cancerous cell lines, indicating a favorable selectivity profile unige.chscience.gov. The modification at the N(4) position of thiosemicarbazone derivatives has been shown to significantly influence their antiproliferative effects unige.chscience.gov.

Furthermore, the presence of a 5-methoxy substitution on the isatin ring has been identified as critical for potent activity in certain derivatives, such as isatin thiazolyl-pyrazoline hybrids, where a 5-methoxy substitution led to the most potent activity against multidrug-resistant (MDR) pathogens like MRSA and VRE researchgate.net. The development of bis-isatins and isatin-clubbed phthalazine (B143731) analogues has also shown excellent antitumor potential against human tumor cell lines uni.lu.

The following table summarizes some research findings on the anticancer activity of this compound derivatives:

Compound NameCancer Cell Line (Type)IC₅₀ Value (µM)Reference
(Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (MeOIstEt)A549 (Lung)6.59 guidetopharmacology.orgajol.info
(Z)-N-ethyl-2-(5-methoxy-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (MeOIstEt)MCF-7 (Breast)7.41 guidetopharmacology.orgajol.info
(Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe)A431 (Skin)6.59 guidetopharmacology.orgajol.info
(Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe)A549 (Lung)36.49 guidetopharmacology.orgajol.info
(Z)-2-(5-methoxy-2-oxoindolin-3-ylidene)-N-methylhydrazine-1-carbothioamide (MeOIstMe)MCF-7 (Breast)20.33 guidetopharmacology.orgajol.info
This compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd)A431 (Skin)0.9 unige.chscience.gov

In-depth Preclinical and Clinical Studies

Preclinical research on this compound derivatives has primarily focused on evaluating their in vitro biological activities, particularly their anticancer potential. Studies have demonstrated their antiproliferative effects against a range of human cancer cell lines, including MCF-7 (breast), A431 (skin), A549 (lung), HepG2 (liver), HCT-116 (colon), and Jurkat (T lymphocyte) nih.govuni.luguidetopharmacology.orgajol.infounige.chscience.gov.

Mechanistic investigations have revealed that some this compound derivatives induce apoptosis, a programmed cell death pathway, and can cause cell cycle arrest, notably in the G2/M phase nih.govuni.luunige.chscience.gov. For instance, MeOIstPyrd has been shown to inhibit cell proliferation, migration, and spheroid formation by activating the mitochondrial intrinsic apoptotic pathway and inducing DNA damage, irrespective of the p53 status unige.chscience.gov.

While direct clinical trials specifically for this compound are not widely reported, the broader class of isatin derivatives has seen significant clinical development. For example, Sunitinib, an isatin derivative, has completed Phase 3 clinical trials for use in combination therapies for metastatic colorectal cancer and has been approved for advanced renal cell carcinoma and gastrointestinal stromal tumors uni.lu. This demonstrates the clinical viability of the isatin scaffold and provides a strong rationale for advancing promising this compound derivatives into more rigorous preclinical and, eventually, clinical studies. Future research will necessitate comprehensive in vivo preclinical studies to assess efficacy, pharmacodynamics, and preliminary safety profiles in animal models, paving the way for potential human trials.

Advanced Computational Approaches in Drug Design

Advanced computational approaches play a pivotal role in the rational design and optimization of this compound derivatives. Molecular docking studies are frequently employed to predict the binding affinities and interaction modes of these compounds with various biological targets, such as MDM2, VEGFR-2, Penicillin-Binding Protein 2a (PBP2a), and enzymes like carbonic anhydrase and cholinesterases guidetopharmacology.orgajol.infounige.chnih.govresearchgate.netveeprho.comamazonaws.comnih.govnih.gov. These in silico methods provide valuable insights into the structure-activity relationships (SAR) of the compounds, guiding the synthesis of new analogues with improved potency and selectivity.

Beyond docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is routinely used to predict the drug-likeness and pharmacokinetic properties of synthesized or designed compounds amazonaws.comnih.gov. This computational screening helps in prioritizing compounds with favorable absorption, distribution, metabolism, and excretion characteristics, thereby reducing the time and cost associated with experimental testing. The insights gained from computational studies have consistently strengthened experimental findings, facilitating the identification of better drug candidates with efficient pharmacological properties guidetopharmacology.orgajol.info. The integration of machine learning and artificial intelligence in drug design is also expanding, enabling generative modeling for systematic compound design and the exploration of vast chemical spaces to discover novel this compound analogues with desired profiles.

Investigation of Bioavailability and Pharmacokinetic Properties

A thorough understanding of the bioavailability and pharmacokinetic (PK) properties of this compound and its derivatives is crucial for their successful translation into therapeutic agents. ADMET analyses, often integrated with computational drug design, are routinely performed to assess these properties amazonaws.com. These studies evaluate how the compounds are absorbed into the bloodstream, distributed throughout the body, metabolized, and ultimately excreted.

For various isatin derivatives, in silico ADMET predictions have indicated favorable drug-like profiles and desired pharmacokinetic properties, including good oral absorption amazonaws.com. The derivatization of the isatin motif at various positions is known to influence and regulate pharmacokinetic properties uni.lu. Future research will involve detailed in vivo pharmacokinetic studies to experimentally determine parameters such as absorption rates, peak plasma concentrations, volume of distribution, metabolism pathways (e.g., involvement of CYP enzymes), and elimination half-lives. Such studies are essential to ensure that potential drug candidates achieve adequate systemic exposure and reach their target sites at therapeutically relevant concentrations, thereby optimizing their efficacy and minimizing potential off-target effects.

Q & A

Basic Research Questions

Q. How does the position of substituents (e.g., -OMe) on the isatin core influence antioxidant activity?

  • Methodological Answer : To evaluate substituent effects, synthesize derivatives with -OMe groups at varying positions (e.g., meta vs. para) and measure antioxidant activity via assays like DPPH or ABTS. Compare inhibition percentages and correlate with structural features (e.g., phenolic group presence or absence). Studies show that meta-substituted 5-methoxyisatin derivatives exhibit higher antioxidant activity due to optimized electron-donating effects .

Q. What are the common synthetic routes for this compound derivatives?

  • Methodological Answer : Key methods include:

  • Cyclocondensation of this compound with cyclohexanone in aqueous ammonia at elevated temperatures to form tetrahydroacridine intermediates .
  • Alkylation with dibromoalkanes to generate N-substituted derivatives, enabling hybridization with benzofuran or thiosemicarbazide moieties for biological activity screening .
    • Characterization typically involves NMR, FTIR, and mass spectrometry to confirm purity and regioselectivity .

Q. How to select solvents for solubility studies of this compound?

  • Methodological Answer : Use polarizable continuum models (PCM) to analyze solvent interactions based on dielectric constants, refractive indices, and surface tension. Experimental validation involves measuring Gibbs free energy of solution in solvents like DMSO or ethanol, which are common for isatin derivatives .

Q. What structural features of this compound derivatives correlate with low antioxidant activity?

  • Methodological Answer : Derivatives lacking aldehyde-group modifications (e.g., compounds 1, 6, 8, 15 in ) exhibit reduced activity. Structural analysis via X-ray crystallography or DFT calculations can identify steric hindrance or electronic effects that limit radical scavenging .

Advanced Research Questions

Q. How to resolve contradictions in reported antioxidant data for this compound derivatives?

  • Methodological Answer : Conduct systematic comparisons of substituent effects (e.g., -OMe vs. halogen groups) under standardized assay conditions. Use multivariate regression to isolate variables like solvent polarity or assay type. For example, meta-substituted -OMe groups enhance activity, while para-substituted analogs may show variability due to competing electronic effects .

Q. What computational models predict the solubility of this compound in diverse solvents?

  • Methodological Answer : Apply density functional theory (DFT) combined with PCM to calculate cavitation energies and dipole moments. Validate predictions against experimental dielectric spectroscopy data in solvents ranging from non-polar (hexane) to polar (DMSO) .

Q. How to optimize reaction yields for this compound in Morita-Baylis-Hillman (MBH) adduct synthesis?

  • Methodological Answer : Avoid N-substituted derivatives (e.g., N-benzyl or N-methylisatin), as they lack the N-H proton critical for zwitterion stabilization. Use excess acrylonitrile under solvent-free conditions at 0°C to improve kinetics, though electron-rich derivatives like this compound remain challenging due to steric effects .

Q. What strategies enhance the bioactivity of this compound hybrids against drug-resistant pathogens?

  • Methodological Answer : Design benzofuran-isatin hybrids tethered via flexible linkers (e.g., propyl or pentyl chains). Screen for anti-mycobacterial activity against MDR-TB strains, focusing on thiosemicarbazide moieties for improved target binding .

Q. How to analyze substituent effects on this compound’s electronic properties using DFT?

  • Methodological Answer : Perform periodic and non-periodic DFT calculations to model vibrational, optical, and electrostatic interactions. Compare theoretical dipole moments with experimental dielectric data to validate substituent-induced polarity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.